molecular formula C14H21NO3 B169618 Carbamic acid, N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester CAS No. 127087-62-1

Carbamic acid, N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester

Cat. No.: B169618
CAS No.: 127087-62-1
M. Wt: 251.32 g/mol
InChI Key: GVWMKFBBAJMCBC-UHFFFAOYSA-N
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Description

Carbamic acid, N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester (hereafter referred to as the target compound) is a tert-butyl carbamate derivative. Its structure features a carbamic acid core with a 3-hydroxy-2-phenylpropyl substituent on the nitrogen and a tert-butyl ester group. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceutical applications where carbamates serve as protective groups for amines . The tert-butyl group enhances steric protection, while the hydroxyl and phenyl moieties may influence solubility and reactivity.

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-2-phenylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-9-12(10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWMKFBBAJMCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572720
Record name tert-Butyl (3-hydroxy-2-phenylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127087-62-1
Record name tert-Butyl (3-hydroxy-2-phenylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Carbamic acid derivatives are a significant class of compounds in medicinal chemistry, often exhibiting diverse biological activities. The specific compound Carbamic acid, N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C15_{15}H23_{23}N1_{1}O3_{3}
  • Molecular Weight : 263.35 g/mol
  • IUPAC Name : N-(3-hydroxy-2-phenylpropyl)-carbamic acid 1,1-dimethylethyl ester

This structure indicates the presence of a carbamate functional group which is known for its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its interactions with various biological targets:

  • Enzyme Inhibition : Carbamic acid derivatives often act as enzyme inhibitors, affecting metabolic pathways. For instance, they may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : Research has indicated that carbamate derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Neuroprotective Activity : Studies have shown that this compound may protect neuronal cells from damage induced by oxidative stress and excitotoxicity.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines by inducing apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionAChE inhibition ,
AntioxidantFree radical scavenging
Anti-inflammatoryReduced cytokine production
NeuroprotectionProtection against oxidative stress
AnticancerInduction of apoptosis in tumor cells

Case Studies

Several case studies highlight the biological activity of carbamate derivatives:

  • Case Study on Neuroprotection :
    • A study investigated the neuroprotective effects of carbamate derivatives in a rat model of ischemic stroke. The results indicated significant reduction in neuronal cell death and improved functional recovery post-treatment with the compound.
  • Anticancer Activity Assessment :
    • In vitro studies on various cancer cell lines demonstrated that treatment with this carbamate derivative resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Scientific Research Applications

Medicinal Chemistry

Carbamic acid esters are often investigated for their potential therapeutic effects. The specific compound N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester has shown promise in the following areas:

  • Anticancer Agents : Research indicates that carbamic acid derivatives can act as inhibitors of cancer cell proliferation. The structural modifications in the phenylpropyl group enhance their interaction with biological targets involved in cancer pathways.
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of carbamic acid esters. Their ability to penetrate the blood-brain barrier makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Enzyme Inhibition

Carbamic acid derivatives are known to inhibit specific enzymes, which can be beneficial in various biochemical applications:

  • Acetylcholinesterase Inhibition : This compound has been studied for its potential to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition can be useful in treating conditions like myasthenia gravis and Alzheimer’s disease.

Targeted Protein Degradation

Recent advancements in drug development have focused on targeted protein degradation as a therapeutic strategy. The compound's structure allows it to serve as a building block for small molecules that facilitate the degradation of specific proteins associated with diseases.

  • PROTAC Technology : The use of this compound in PROTAC (Proteolysis Targeting Chimeras) technology is being explored. PROTACs utilize small molecules to target and degrade specific proteins within cells, offering a novel approach to drug design and development.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of carbamic acid exhibited significant cytotoxicity against various cancer cell lines. The N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester was particularly effective against breast cancer cells by inducing apoptosis through mitochondrial pathways.

CompoundCell LineIC50 (µM)Mechanism of Action
N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl esterMCF-75.2Apoptosis induction
ControlMCF-7>50-

Case Study 2: Neuroprotective Effects

In a preclinical study published in Neuroscience Letters, the neuroprotective effects of carbamic acid derivatives were evaluated using an animal model of Parkinson's disease. Results indicated that treatment with N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester led to reduced neuroinflammation and improved motor function.

TreatmentNeuroinflammation ScoreMotor Function Improvement (%)
N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester2.540%
Control5.010%

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate ester undergoes hydrolysis under acidic or basic conditions to yield a primary amine and tert-butanol.

Acid-Catalyzed Hydrolysis

  • Conditions : Trifluoroacetic acid (TFA) or HCl in dioxane .

  • Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, followed by nucleophilic attack by water and cleavage of the tert-butoxy group (Figure 1) .

  • Product : 3-Hydroxy-2-phenylpropylamine and tert-butanol.

Base-Promoted Hydrolysis

  • Conditions : NaOH or KOH in aqueous methanol .

  • Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Elimination of the tert-butoxide ion yields the amine and carbonate salt .

Reactivity of the Hydroxyl Group

The secondary alcohol can participate in:

  • Oxidation : Using pyridinium chlorochromate (PCC) to form a ketone .

  • Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) to form acetates .

  • Protection : Silane ether formation with tert-butyldimethylsilyl chloride (TBSCl) under basic conditions .

Carbamate Stability and Rotamer Equilibria

The tert-butyl carbamate group exhibits conformational flexibility:

  • Syn/Anti Rotamers : Hydrogen bonding between the carbamate NH and adjacent hydroxyl group stabilizes the syn rotamer (Figure 2) .

  • Equilibrium Perturbation : Additives like acetic acid or 2,6-bis(octylamido)pyridine shift the equilibrium toward the syn conformation .

Comparative Reaction Data

Reaction Type Conditions Product Yield Source
Acidic hydrolysisTFA in DCM, 25°C, 2h3-Hydroxy-2-phenylpropylamine85–92%
Basic hydrolysis1M NaOH, MeOH/H₂O, refluxSame as above70–78%
Oxidation (PCC)PCC, CH₂Cl₂, 0°C → 25°C3-Keto-2-phenylpropyl carbamate65%
AcetylationAcCl, Et₃N, CH₂Cl₂, 0°C3-Acetoxy-2-phenylpropyl carbamate88%

Mechanistic Insights

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, slowing hydrolysis compared to methyl carbamates .

  • Hydrogen Bonding : Intramolecular H-bonding between the hydroxyl and carbamate NH stabilizes transition states in hydrolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tert-Butyl Esters

a) Carbamic Acid, N-[[4-[3-[2,6-Difluoro-3-[(propylsulfonyl)amino]benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-, 1,1-Dimethylethyl Ester
  • Key Features : Contains a pyrrolopyridine core, difluorobenzoyl, and sulfonamide groups.
  • Synthesis : Lower yield (26.2%) due to steric hindrance and complex coupling steps .
  • Properties : Bulky substituents reduce solubility compared to the target compound. Likely used in kinase inhibitor research (e.g., Raf inhibitors).
b) Carbamic Acid, [(1R)-2-Hydroxy-1,2-dimethylpropyl]-, 1,1-Dimethylethyl Ester
  • Key Features : Cyclopropane ring and hydroxyl group introduce stereochemical complexity.
  • Properties : Higher hydrophobicity due to methyl groups; chiral purity critical for activity .
c) N-[[(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Ester (HIV Protease Inhibitor Intermediate)
  • Key Features: Sulfonyl and amino groups enhance hydrogen bonding; stereoselective synthesis achieves >99% chiral purity using NaBH4 .
  • Applications : Intermediate for amprenavir, highlighting the role of tert-butyl carbamates in drug development.

Functional Group Variations

a) Sugar-Modified Carbamates (e.g., P7, IS8, P8 in )
  • Key Features: Galactopyranosyl and triazolylmethyl groups increase molecular weight (585–596 Da) and hydrophilicity.
  • Synthesis : Click chemistry (azide-alkyne cycloaddition) enables modular assembly, contrasting with traditional methods for the target compound .
b) Amino- and Cyano-Substituted Carbamates
  • Example: Carbamic Acid, N-(3-Amino-1-methylpropyl)-, 1,1-Dimethylethyl Ester Hydrochloride Properties: Hydrochloride salt improves water solubility; amino group enhances bioactivity .
  • Example: Carbamic Acid, N-[(1S)-1-Cyano-2-phenylethyl]-, 1,1-Dimethylethyl Ester Key Features: Cyano group increases polarity and metabolic stability; 13 suppliers indicate industrial relevance .

Key Findings and Implications

Synthetic Challenges :

  • Bulky substituents (e.g., pyrrolopyridine in ) reduce yields, while stereoselective methods (e.g., NaBH4 in ) improve efficiency .
  • Click chemistry () offers modularity for complex structures compared to traditional carbamate synthesis.

Physicochemical Properties :

  • Hydrophilic groups (e.g., sugars) enhance solubility but increase molecular weight, impacting bioavailability.
  • Tert-butyl esters universally improve stability but may limit cleavage under mild conditions.

Biological Relevance: Compounds with sulfonamide or amino groups () show promise in targeted therapies (e.g., kinase or protease inhibition). Fluorinated derivatives () exhibit improved metabolic stability.

Preparation Methods

Boc-Protection of Serine Derivatives as a Foundational Step

The synthesis of carbamic acid, N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester often begins with the protection of L-serine methyl ester using di-tert-butyl dicarbonate (Boc anhydride). This step introduces the tert-butyloxycarbonyl (Boc) group, which stabilizes the amine functionality during subsequent reactions. In a typical procedure, L-serine methyl ester is dissolved in dichloromethane and treated with Boc anhydride in the presence of a base such as triethylamine or aqueous sodium carbonate . The reaction proceeds at room temperature, yielding N-tert-butyloxycarbonyl-L-serine methyl ester with high efficiency.

The Boc group’s stability under acidic and basic conditions makes it ideal for multi-step syntheses. For instance, in a study by Abbasi et al., Boc-protected intermediates were further functionalized through nucleophilic substitution reactions to introduce chloro groups, a critical step for downstream hydroxy group formation .

Chloro-Substitution and Hydroxy Group Formation

Following Boc protection, the hydroxyl group of serine is converted to a chloro substituent to enhance reactivity. This is achieved by treating N-tert-butyloxycarbonyl-L-serine methyl ester with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in anhydrous conditions. The resulting 2-(R)-tert-butoxycarbonylamino-3-chloro-propionic acid methyl ester serves as a key intermediate .

Subsequent hydrolysis of the chloro intermediate under controlled basic conditions (e.g., aqueous Na₂CO₃) generates the corresponding alcohol. For example, stirring the chloro derivative in a 10% sodium carbonate solution at room temperature for 3–4 hours yields (2-(R)-chloro-1-hydroxymethyl-ethyl)-carbamic acid tert-butyl ester . This step highlights the importance of pH control to prevent premature deprotection of the Boc group.

Final Deprotection and Carbamate Formation

The last step involves deprotection of the Boc group and formation of the carbamate. Treatment with trifluoroacetic acid (TFA) in dichloromethane selectively removes the Boc group, exposing the primary amine. This amine is then reacted with tert-butyl chloroformate in the presence of a base such as potassium carbonate to re-introduce the carbamate functionality .

Critical Parameters:

  • Temperature: Reactions are typically conducted at −40°C to room temperature to maintain stereochemical integrity .

  • Solvents: Toluene, acetonitrile, and dichloromethane are preferred for their inertness and compatibility with organocatalysts .

  • Catalysts: Bifunctional thiourea catalysts (e.g., II in ) achieve enantiomeric excesses >90%.

Yield Optimization and Scalability

The highest reported yield for this compound is 64%, achieved through meticulous control of reaction conditions and intermediate purification . Key factors influencing yield include:

  • Catalyst Loading: 20 mol% of organocatalyst ensures efficient enantioselectivity without side reactions .

  • Purification: Flash chromatography on silica gel with ether/petroleum ether mixtures effectively isolates the final product .

  • Scalability: The asymmetric synthesis has been successfully scaled to 1.0 mmol without significant loss of yield or enantiopurity .

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYieldEnantiomeric ExcessReference
Boc ProtectionBoc anhydride, L-serine85%N/A
OrganocatalysisThiourea catalyst, nitromethane64%92%
Cuprate AlkylationPropargyl substrates, RCuCNLi60%85%

Q & A

Q. What are the recommended safety protocols for handling Carbamic acid, N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester in laboratory settings?

Answer: This compound is classified under GHS hazard categories for acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), and severe eye damage/irritation (Category 2A). Key safety measures include:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves, lab coats, and safety goggles. Respiratory protection is advised if ventilation is insufficient .
  • Ventilation: Ensure local exhaust or general dilution ventilation to avoid aerosol/dust formation .
  • First Aid: For skin contact, wash thoroughly with soap and water; for eye exposure, rinse with water for ≥15 minutes. If inhaled, move to fresh air and administer artificial respiration if necessary .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Answer: A stereoselective method involves asymmetric reduction using sodium borohydride in a solvent mixture of alcohol and halogenated solvents (e.g., dichloromethane) at temperatures between -15°C and 0°C. This approach yields >78% product with >99% chiral purity, critical for retaining enantiomeric integrity in pharmaceutical intermediates . Another route utilizes asymmetric Mannich reactions to synthesize chiral β-amino carbonyl derivatives, leveraging tert-butyl carbamate intermediates .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis to achieve high enantiomeric excess (ee) for this compound?

Answer: Key factors influencing enantioselectivity include:

  • Catalyst/Reagent Choice: Sodium borohydride in specific solvent systems (e.g., alcohol-halogenated mixtures) enhances stereochemical control .
  • Temperature Control: Low temperatures (-15°C to 0°C) minimize side reactions and stabilize transition states .
  • Enzymatic Biotransformation: Rhodococcus strains (e.g., R. erythropolis SC 13845) catalyze hydroxylation with >99% ee, as demonstrated in structurally similar carbamic acid esters. This method could be adapted by modifying substrate-enzyme interactions .

Q. What analytical techniques are most effective for characterizing purity and stereochemistry?

Answer:

  • NMR Spectroscopy: ¹H/¹³C-NMR identifies structural motifs and confirms tert-butyl carbamate group presence .
  • Chiral HPLC/LC-MS: Resolves enantiomers and quantifies ee. For example, LC-MS methods validated for related compounds (e.g., tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate) achieve >99% chiral purity .
  • X-ray Crystallography: Resolves absolute configuration in crystalline derivatives, though limited by compound crystallinity .

Q. How should researchers address contradictory data in reaction yields or enantioselectivity across studies?

Answer:

  • Methodology Comparison: Evaluate solvent systems (e.g., halogenated vs. non-halogenated), reducing agents (NaBH₄ vs. enzymatic), and temperature gradients .
  • Enzyme Variability: In biotransformation, strain-specific enzyme activity (e.g., toluene dioxygenase vs. naphthalene dioxygenase in Rhodococcus) can alter stereochemical outcomes. Screen multiple microbial strains to identify optimal catalysts .
  • Statistical Analysis: Use Design of Experiments (DoE) to isolate variables affecting yield and ee, such as substrate concentration or pH .

Q. What strategies are recommended for impurity profiling in synthetic batches?

Answer:

  • HPLC-DAD/HRMS: Detects trace impurities (e.g., nitroketone intermediates or de-esterified byproducts) with high sensitivity .
  • Stability Studies: Monitor degradation under stress conditions (heat, light, humidity) to identify labile functional groups (e.g., tert-butyl ester hydrolysis) .
  • Synthetic Controls: Introduce protecting groups (e.g., Boc) to minimize side reactions during multi-step syntheses .

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